E-982

Beschreibung

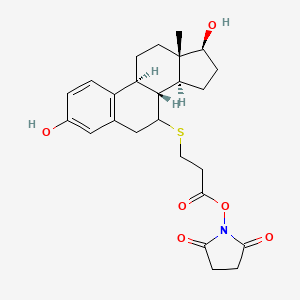

The compound "(2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate" features a steroid-derived cyclopenta[a]phenanthren core with specific stereochemistry (8R,9S,13S,14S,17S). Key structural elements include:

- Hydroxyl groups at positions 3 and 17, which are common in bioactive steroids (e.g., estradiol derivatives).

- A 13-methyl group, enhancing metabolic stability.

- A 7-sulfanylpropanoate ester linked to a 2,5-dioxopyrrolidin-1-yl group. This ester moiety is likely a prodrug component designed to improve bioavailability by enabling hydrolysis to release the active steroid .

The 2,5-dioxopyrrolidin-1-yl group is a reactive acylating agent, suggesting the compound may act as a prodrug, releasing the parent steroid upon enzymatic or hydrolytic cleavage .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6S/c1-25-10-8-17-16-3-2-15(27)12-14(16)13-19(24(17)18(25)4-5-20(25)28)33-11-9-23(31)32-26-21(29)6-7-22(26)30/h2-3,12,17-20,24,27-28H,4-11,13H2,1H3/t17-,18+,19?,20+,24-,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHPCTPVWHBMRF-BVUARCABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)ON5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(CC4=C3C=CC(=C4)O)SCCC(=O)ON5C(=O)CCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von E-982 umfasst mehrere Schritte, ausgehend von einer Referenzverbindung . Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Die Verbindung wird typischerweise als Pulver bei -20 °C für bis zu drei Jahre oder in einem Lösungsmittel bei -80 °C für bis zu ein Jahr gelagert .

Analyse Chemischer Reaktionen

E-982 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nucleophile.

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an das DNA-Entwindungselement-bindende Protein (DUE-B), das eine Schlüsselrolle bei der DNA-Replikation spielt. Die Bindung von this compound an DUE-B hemmt die Aktivität des Proteins und beeinflusst so den DNA-Replikationsprozess. Die molekularen Zielstrukturen und Signalwege, die an diesem Mechanismus beteiligt sind, werden noch untersucht.

Wirkmechanismus

E-982 exerts its effects by binding to the DNA unwinding element binding protein (DUE-B), which plays a key role in DNA replication . The binding of this compound to DUE-B inhibits the protein’s activity, thereby affecting the DNA replication process . The molecular targets and pathways involved in this mechanism are still under investigation .

Vergleich Mit ähnlichen Verbindungen

E2B: 3-(((8R,9S,13S,14S,16R,17S)-3,17-Dihydroxy-13-methyl-...-6H-cyclopenta[a]phenanthren-16-yl)methyl)benzamide

- Core Structure : Shared cyclopenta[a]phenanthren backbone with identical hydroxylation (3,17-OH) and methylation (13-CH3) .

- Substituent Variation: E2B: Features a benzamide group attached via a methylene linker at position 16. Target Compound: Contains a 7-sulfanylpropanoate ester with a dioxopyrrolidinyl group.

- Functional Implications :

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Core Structure: Propanoic acid with a dioxopyrrolidinyl group .

- Substituent Variation :

- Lacks the steroid backbone, serving as a simpler acylating agent.

- Functional Implications :

Functional Analogues

Phytochemicals from Calophyllum Species

Marine Sponge Metabolites (Dictyoceratida Sponges)

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Research Findings and Implications

- Prodrug Efficiency : The dioxopyrrolidinyl ester in the target compound may enhance solubility and targeted delivery compared to E2B’s stable benzamide .

- Structural-Activity Relationships (SAR): Positional substitution (e.g., 7 vs. 16) on the steroid core significantly impacts receptor binding and metabolic pathways .

- Future Directions :

Biologische Aktivität

The compound (2,5-Dioxopyrrolidin-1-yl) 3-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structural complexity arises from its multiple functional groups and stereochemistry.

Key Structural Features

- Dioxopyrrolidine moiety : Contributes to the compound's reactivity and potential biological interactions.

- Cyclopenta[a]phenanthrene backbone : Imparts structural stability and may influence binding interactions with biological targets.

Synthesis

The synthesis typically involves the reaction of a pyrrolidinone derivative with a sulfanylpropanoic acid derivative. The process may utilize coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is crucial for its role in modifying protein functions through post-translational modifications.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds derived from the pyrrolidine framework. For instance:

- A focused set of hybrid pyrrolidine derivatives demonstrated significant anticonvulsant activity in mouse models.

- The lead compound showed an effective dose (ED50) in various seizure models: 23.7 mg/kg in MES tests and 22.4 mg/kg in 6 Hz seizure tests .

Antinociceptive Effects

In addition to anticonvulsant properties, these compounds also exhibited antinociceptive effects:

- The lead compound from the study was effective in formalin-induced pain models.

- This suggests a potential mechanism involving the inhibition of sodium/calcium currents and antagonism at TRPV1 receptors .

Case Studies and Research Findings

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : When handling the compound, adhere to strict personal protective equipment (PPE) protocols, including lab coats, nitrile gloves, and safety goggles. Work exclusively in a chemical fume hood to mitigate inhalation risks . In case of skin contact, rinse immediately with water for ≥15 minutes and remove contaminated clothing. For synthesis or purification steps requiring heat, use inert atmospheres (e.g., nitrogen) to prevent decomposition or combustion . Store the compound in a tightly sealed container away from light and moisture to preserve stability.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) to assess purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm stereochemistry, particularly the configuration of the cyclopenta[a]phenanthren-7-yl sulfanyl moiety .

- Mass Spectrometry (MS) (ESI or MALDI-TOF) to verify molecular weight (expected [M+H]⁺ ~529.6 g/mol based on molecular formula). Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .

Q. What experimental conditions are recommended to maintain the compound’s stability during storage and reactions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the 2,5-dioxopyrrolidin-1-yl ester group. Store at –20°C under argon in amber vials to prevent photodegradation. For reactions in solution, use anhydrous solvents (e.g., DMF or DMSO) and maintain pH <7 to avoid ester hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and iodine staining .

Advanced Research Questions

Q. How can quantum chemical calculations and machine learning (ML) optimize the synthesis pathway for this compound?

- Methodological Answer : Use quantum chemical software (e.g., Gaussian or ORCA) to model reaction pathways, focusing on the thiol-ester coupling step. Calculate activation energies for competing stereochemical outcomes (e.g., 7α vs. 7β sulfanyl substitution) to predict regioselectivity . Integrate ML platforms (e.g., ICReDD’s reaction path search tools) to iteratively refine experimental parameters (temperature, catalyst loading) based on real-time HPLC yield data . For example, train ML models on datasets of analogous steroid-thioester reactions to predict optimal solvent systems (e.g., THF vs. acetonitrile).

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction yields and minimizing byproducts?

- Methodological Answer : Apply a Box-Behnken design to evaluate three critical factors: reactant molar ratio (1:1 to 1:3), temperature (25–60°C), and catalyst concentration (0.5–5 mol%). Use response surface methodology (RSM) to model interactions and identify conditions maximizing yield while minimizing diastereomer formation . For example, preliminary screening via a Plackett-Burman design can isolate significant variables (e.g., solvent polarity impacts stereoselectivity more than agitation speed). Validate predictions with triplicate runs and ANOVA analysis (p <0.05) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s stereochemical assignments?

- Methodological Answer : Contradictions in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) data may arise from dynamic conformational changes. Perform variable-temperature NMR (VT-NMR) experiments (e.g., –40°C to 80°C in DMSO-d6) to "freeze" rotamer populations and clarify spatial proximities . Compare experimental coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons in the decahydrocyclopenta[a]phenanthrene core) with DFT-simulated values. If ambiguities persist, synthesize a deuterated analog to isolate specific NOE interactions .

Data Gaps and Future Directions

- Challenge : Limited physicochemical data (e.g., melting point, solubility) for this compound .

- Recommendation : Use small-scale differential scanning calorimetry (DSC) to determine thermal stability thresholds. Employ shake-flask solubility assays in buffered aqueous/organic mixtures (e.g., PBS:ethanol gradients) to guide formulation studies.

- Emerging Tools : Leverage AI-driven platforms like COMSOL Multiphysics to simulate mass transfer limitations in scaled-up syntheses, integrating reaction kinetics and fluid dynamics models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.